molecular formula C₉H₁₈O₈ B1141161 2-O-(beta-D-glucosyl)glycerol CAS No. 10588-30-4

2-O-(beta-D-glucosyl)glycerol

Cat. No. B1141161
CAS RN: 10588-30-4
M. Wt: 254.23
InChI Key:
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Description

2-O-(beta-D-glucosyl)glycerol, also known as GG, is a naturally occurring osmoprotectant found in several microorganisms, plants, and animals. Its chemical structure consists of a glycerol molecule with a glucose molecule attached to the second carbon atom through an O-glycosidic bond. GG has been shown to possess several biochemical and physiological properties that make it a promising candidate for various scientific research applications.

Scientific Research Applications

Enzymatic Production of Osmolyte

Specific Scientific Field

Biotechnology

Summary of the Application

2-O-(beta-D-glucosyl)glycerol (GG) is a natural osmolyte found in bacteria and plants. It has promising applications as a cosmetic and food-and-feed ingredient. Due to its natural scarcity, GG must be prepared through dedicated synthesis .

Methods of Application or Experimental Procedures

The process uses sucrose phosphorylase (SucP)-catalyzed glycosylation of glycerol from sucrose, applying the isolated enzyme in immobilized form. A whole cell-based enzyme formulation might constitute an advanced catalyst for GG production .

Results or Outcomes

The synthesis reactions revealed that LmSucP was more regio-selective for glycerol glycosylation than BaSucP, thus identifying LmSucP as the enzyme of choice for GG production .

High-Yield Synthesis of Osmolyte

Specific Scientific Field

Applied Microbiology and Biotechnology

Summary of the Application

Osmolytes are produced by various microorganisms as a defense mechanism to protect cells and macromolecules from damage caused by external stresses in harsh environments. These molecules are applied as active ingredients in a wide range of cosmetics and healthcare products .

3. Methods of Application or Experimental Procedures: The metabolic pathways and biocatalytic syntheses of glycosidic osmolytes such as 2-O-(beta-D-glucosyl)glycerol often involve the action of a glycoside phosphorylase .

Results or Outcomes

The promiscuity of the sucrose-active glucosylglycerate phosphorylase can be exploited for the high-yielding and rapid synthesis of 2-O-(beta-D-glucosyl)glycerol from sucrose and d-glycerate .

Whole Cell-Based Catalyst for Enzymatic Production

Specific Scientific Field

Microbial Cell Factories

Summary of the Application

2-O-(beta-D-glucosyl)glycerol (GG) is a natural osmolyte from bacteria and plants. It has promising applications as a cosmetic and food-and-feed ingredient. Due to its natural scarcity, GG must be prepared through dedicated synthesis .

Methods of Application or Experimental Procedures

This process uses sucrose phosphorylase (SucP)-catalyzed glycosylation of glycerol from sucrose, applying the isolated enzyme in immobilized form. A whole cell-based enzyme formulation might constitute an advanced catalyst for GG production .

Results or Outcomes

Efficient Production of Osmolyte

Specific Scientific Field

Applied Biochemistry and Biotechnology

Summary of the Application

2-O-(beta-D-glucosyl)glycerol (2-αGG) can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .

Methods of Application or Experimental Procedures

The gene encoding sucrose phosphorylase from Bifidobacterium longum (BlSP) was inserted into pRSF-Duet-1 to construct the recombinant plasmid pRSF-BlSP and was functionally expressed in E. coli BL21 (DE3) to be used as a biocatalyst for the synthesis of 2-αGG .

Results or Outcomes

The production of 177.6 g/L 2-αGG was attained from 1 M sucrose and 1.2 M glycerol catalyzed by 17 mg/mL G293A mutant .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTKXCPRNZDOJU-SYHAXYEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219430
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-(beta-D-glucosyl)glycerol

CAS RN

10588-30-4
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10588-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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